molecular formula C20H36O4 B8436266 9-Octadecenedioic acid, 1,18-dimethyl ester CAS No. 13481-97-5

9-Octadecenedioic acid, 1,18-dimethyl ester

Cat. No. B8436266
CAS RN: 13481-97-5
M. Wt: 340.5 g/mol
InChI Key: HGGLIXDRUINGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Octadecenedioic acid, 1,18-dimethyl ester is a useful research compound. Its molecular formula is C20H36O4 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Octadecenedioic acid, 1,18-dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Octadecenedioic acid, 1,18-dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

13481-97-5

Product Name

9-Octadecenedioic acid, 1,18-dimethyl ester

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

dimethyl octadec-9-enedioate

InChI

InChI=1S/C20H36O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-4H,5-18H2,1-2H3

InChI Key

HGGLIXDRUINGBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dibasic ester composition is produced in accordance with the exemplary procedure below, including a cross-metathesis reaction between methyl 9-decenoate (9-decenoic acid methyl ester, 9-DAME) and methyl 9-dodecenoate (9-dodecenoic acid methyl ester, 9-DDAME). A 1.0:1.0 mole ratio mixture of 9-DAME and 9-DDAME (332 g) is charged to a 1 L round bottom flask and heated to 60° C. Pressure is adjusted to 100 mg Hg with ChemGlass diaphragm vacuum pump model CG-4812-30/and J-Kem Scientific Digital Vacuum Regulator Model 200 and stirring is initiated with a magnetic stir bar. After the system stabilizes at desired conditions, 80 ppm of C-827 (as toluene solution) is added (t=0 min). At approximately 15-20 min, the reaction starts bubbling vigorously and the pressure rises to approximately 500 mm Hg. Pressure restabilizes at 100 mm Hg after approximately 5-10 more minutes. At 180 min, an additional 40 ppm of the catalyst C-827 (as toluene solution) is added. Subsequently, the catalyst is deactivated with 25 equivalents tris hydroxymethyl phosphine (THMP) to C-827 at 80° C. for 120 min, THMP. The catalyst is then removed by water extraction (5:1 oil to water). The composition is dried with MgSO4. Then, light FAME stripping is conducted at 1 mm Hg and approximately 100° C. The products from this reaction include a large fraction of 18:1 dibasic ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
332 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.